

Commercial Human Angiotensinogen Assay Kits: A Comparative Guide

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Compound of Interest

Compound Name: Angiotensinogen (1-13) (human)

Cat. No.: B12374091

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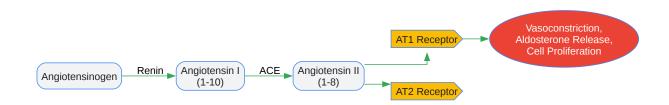
For researchers, scientists, and drug development professionals investigating the reninangiotensin system (RAS), the accurate measurement of angiotensinogen and its fragments is crucial. While commercial immunoassay kits specifically targeting the Angiotensinogen (1-13) fragment are not readily available, a variety of reliable ELISA kits for quantifying total human Angiotensinogen exist. This guide provides a comparative overview of these alternatives, supported by their performance data and experimental protocols.

Angiotensinogen is the precursor to all angiotensin peptides and a key component in the regulation of blood pressure and electrolyte balance. The (1-13) fragment represents the N-terminal portion of angiotensinogen, which includes the Angiotensin I sequence. Monitoring total angiotensinogen levels can provide valuable insights into the activity of the RAS.

The Renin-Angiotensin Signaling Pathway

The diagram below illustrates the classical renin-angiotensin signaling cascade, highlighting the central role of angiotensinogen.





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Figure 1: The Renin-Angiotensin System cascade.

Comparison of Commercial Human Angiotensinogen ELISA Kits

Below is a summary of the performance characteristics of several commercially available human Angiotensinogen ELISA kits. These kits are designed for the quantitative measurement of total angiotensinogen in various biological samples.



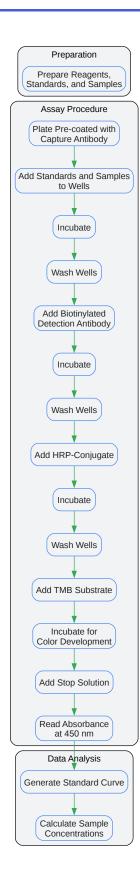
Feature	IBL International	Antibodies.co m	RayBiotech	Invitrogen (Thermo Fisher)
Product Name	Human Total Angiotensinogen Assay Kit	Human Angiotensinogen ELISA Kit	Human Angiotensinogen ELISA Kit	Human Angiotensinogen ELISA Kit
Catalog No.	27412	A1963	ELH-AGT-1	EH28RB
Assay Type	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA
Sample Types	Serum, EDTA- plasma, Urine, Cell culture supernatant[1][2]	Serum, plasma, urine, tissue homogenates, cell lysates, cell culture supernates[3]	Cell Culture Supernatants, Plasma, Serum[4]	Serum, plasma, supernatant[5]
Assay Range	0.31 - 20.00 ng/mL[1][2]	1.56 - 100 ng/mL[3]	1.22 - 300 ng/mL[4]	1.22 - 300 ng/mL[5]
Sensitivity	0.31 ng/mL	0.63 ng/mL[3]	1.22 ng/mL[4]	1.22 ng/mL[5]
Assay Time	~2 hours[1]	~4.5 hours[3]	Not specified	~4.75 hours[5]
Precision	Intra-assay CV: 4.4-5.5% Inter- assay CV: 4.3- 7.0%	Intra-assay: CV < 10% Inter- assay: CV < 12% [3]	Not specified	Intra-assay CV: <10% Inter- assay CV: <12% [5]

Experimental Protocols

The general workflow for the sandwich ELISA kits listed above is similar. A generalized protocol is provided below, but it is crucial to follow the specific instructions in the manual provided with each kit.

Generalized Sandwich ELISA Workflow





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Figure 2: General workflow for a sandwich ELISA.



Detailed Methodologies:

- Plate Preparation: The microplate wells are provided pre-coated with a capture antibody specific for human angiotensinogen.
- Sample and Standard Incubation: Standards of known angiotensinogen concentrations and the biological samples are pipetted into the wells. The angiotensinogen present in the samples binds to the immobilized capture antibody. This is typically followed by an incubation period (e.g., 1-2 hours at 37°C).[3]
- Washing: The wells are washed to remove any unbound substances.
- Detection Antibody Incubation: A biotinylated detection antibody, which also recognizes
 human angiotensinogen, is added to the wells. This antibody binds to a different epitope on
 the captured angiotensinogen, forming a "sandwich". This is followed by another incubation
 period.[3]
- Washing: The wells are washed again to remove the unbound detection antibody.
- Enzyme Conjugate Incubation: A streptavidin-HRP (Horseradish Peroxidase) conjugate is added. The streptavidin binds to the biotin on the detection antibody. This step is followed by a third incubation.[3]
- Washing: A final wash step removes the unbound HRP conjugate.
- Substrate Reaction: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color.[3]
- Stopping the Reaction: A stop solution (typically a strong acid) is added, which changes the color from blue to yellow.[3]
- Data Acquisition and Analysis: The optical density (absorbance) of each well is measured
 using a microplate reader at a wavelength of 450 nm. A standard curve is generated by
 plotting the absorbance values of the standards against their known concentrations. The
 concentration of angiotensinogen in the samples is then determined by interpolating their
 absorbance values on the standard curve.[3]



Note on Sample Handling: It is recommended that serum, plasma, and other biological fluids be centrifuged to remove particulates before use. Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

This guide provides a starting point for selecting a suitable commercial kit for the quantification of human angiotensinogen. Researchers should always consult the manufacturer's datasheet and protocol for the most accurate and up-to-date information.

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